molecular formula C7H9FN2O2 B2495980 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1427014-31-0

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2495980
CAS No.: 1427014-31-0
M. Wt: 172.159
InChI Key: UXCVEZHDXCMIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-fluoroethylamine with 3-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the fluoroethyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(2-fluoroethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-5-4-6(7(11)12)9-10(5)3-2-8/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCVEZHDXCMIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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